molecular formula C11H15Cl2N3O2 B11819659 (R)-2-Amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid dihydrochloride CAS No. 1414976-15-0

(R)-2-Amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid dihydrochloride

Cat. No.: B11819659
CAS No.: 1414976-15-0
M. Wt: 292.16 g/mol
InChI Key: XMOLCIKQAFPBAH-KLQYNRQASA-N
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Description

®-2-Amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid dihydrochloride is a synthetic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an indazole ring, which is a bicyclic structure containing nitrogen atoms, making it a valuable molecule for research and development in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed cyclization, to form the indazole core . The amino acid side chain is then introduced through standard peptide coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The indazole ring can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the indazole ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino acid side chain.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the amino acid side chain.

Scientific Research Applications

®-2-Amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The indazole ring structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biological responses, making it a valuable compound for drug development and other applications.

Comparison with Similar Compounds

Similar Compounds

    Indazole derivatives: Compounds with similar indazole ring structures, such as 1H-indazole and 2H-indazole.

    Amino acid derivatives: Molecules with similar amino acid side chains, such as ®-2-Amino-3-(1H-indazol-5-yl)propanoic acid.

Uniqueness

What sets ®-2-Amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid dihydrochloride apart is its specific combination of the indazole ring and the amino acid side chain, which provides unique chemical and biological properties. This makes it a valuable tool for research and development in various scientific fields.

Properties

CAS No.

1414976-15-0

Molecular Formula

C11H15Cl2N3O2

Molecular Weight

292.16 g/mol

IUPAC Name

(2R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid;dihydrochloride

InChI

InChI=1S/C11H13N3O2.2ClH/c1-6-2-7(4-9(12)11(15)16)3-8-5-13-14-10(6)8;;/h2-3,5,9H,4,12H2,1H3,(H,13,14)(H,15,16);2*1H/t9-;;/m1../s1

InChI Key

XMOLCIKQAFPBAH-KLQYNRQASA-N

Isomeric SMILES

CC1=CC(=CC2=C1NN=C2)C[C@H](C(=O)O)N.Cl.Cl

Canonical SMILES

CC1=CC(=CC2=C1NN=C2)CC(C(=O)O)N.Cl.Cl

Origin of Product

United States

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